molecular formula C14H16N2O2 B11869521 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde CAS No. 89446-17-3

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde

Cat. No.: B11869521
CAS No.: 89446-17-3
M. Wt: 244.29 g/mol
InChI Key: VZTSVYQGSWRLHZ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carbaldehyde group attached to the quinoline ring. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with 8-methoxy-2-methylquinoline under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Another method involves the Heck reaction, where 4-(dimethylamino)vinylbenzene is reacted with 6- or 7-bromoquinoxalines in the presence of palladium acetate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carboxylic acid.

    Reduction: 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with nucleic acids, affecting their structure and function. The presence of the dimethylamino and methoxy groups enhances its ability to participate in charge-transfer interactions, making it useful in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde is unique due to its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

89446-17-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(dimethylamino)-8-methoxy-2-methylquinoline-6-carbaldehyde

InChI

InChI=1S/C14H16N2O2/c1-9-5-12(16(2)3)11-6-10(8-17)7-13(18-4)14(11)15-9/h5-8H,1-4H3

InChI Key

VZTSVYQGSWRLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)C=O)N(C)C

Origin of Product

United States

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